molecular formula C19H15FN4O4S2 B11475899 5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide

5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide

Cat. No.: B11475899
M. Wt: 446.5 g/mol
InChI Key: IKFBCIMGMCYWAE-UHFFFAOYSA-N
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Description

The compound “5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide” is a complex organic molecule that features multiple functional groups, including oxazole, pyridazine, thiophene, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the oxazole ring: This might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Construction of the pyridazine ring: This could be achieved through a condensation reaction involving hydrazine derivatives.

    Attachment of the thiophene ring: This might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Introduction of the sulfonamide group: This could be done by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base.

    Final assembly: The various intermediates would be combined under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole and pyridazine rings can be reduced under suitable conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced oxazole or pyridazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

The sulfonamide group suggests potential biological activity, as sulfonamides are known to have antibacterial properties. The compound could be investigated for its potential as a pharmaceutical agent.

Medicine

Given its structural complexity, the compound might be explored for its potential as a drug candidate, particularly in the treatment of diseases where multi-targeted approaches are beneficial.

Industry

The compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates, leading to competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide derivatives: Known for their antibacterial properties.

    Thiophene derivatives: Used in materials science for their electronic properties.

    Oxazole derivatives: Known for their presence in various natural products and pharmaceuticals.

Uniqueness

The combination of these functional groups in a single molecule makes this compound unique

Properties

Molecular Formula

C19H15FN4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxopyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C19H15FN4O4S2/c1-11-19(12(2)28-22-11)24-17(25)9-7-15(21-24)16-8-10-18(29-16)30(26,27)23-14-5-3-13(20)4-6-14/h3-10,23H,1-2H3

InChI Key

IKFBCIMGMCYWAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)N2C(=O)C=CC(=N2)C3=CC=C(S3)S(=O)(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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